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Compound of Interest

Compound Name: Berberine Ursodeoxycholate

Cat. No.: B10831510 Get Quote

Introduction

Berberine Ursodeoxycholate (B-UDCA), presented as HTD1801, is a novel ionic salt

combining Berberine (BBR) and Ursodeoxycholic acid (UDCA).[1] This compound leverages

the distinct and complementary metabolic benefits of its constituent parts. BBR, a natural

alkaloid, has been extensively studied for its positive effects on glucose and lipid metabolism,

primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] UDCA, a

hydrophilic bile acid, is known for its cytoprotective properties and its role in modulating bile

acid signaling pathways, including the farnesoid X receptor (FXR).[1][4]

In the gastrointestinal tract, B-UDCA is thought to dissociate, allowing for the differential

absorption and independent action of BBR and UDCA.[1] This dual-action approach makes B-

UDCA a compelling candidate for investigating therapeutic interventions in metabolic disorders.

In a phase 2 clinical trial involving patients with presumed non-alcoholic steatohepatitis (NASH)

and type 2 diabetes, B-UDCA demonstrated a significant reduction in liver fat content,

improved glycemic control, and notable weight loss.[1]

These application notes provide a comprehensive guide for researchers utilizing a high-fat diet

(HFD)-induced obesity animal model to explore the efficacy and mechanisms of B-UDCA. The

protocols and data are synthesized from studies on BBR and UDCA to serve as a robust

foundation for investigating the combined salt.
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The following tables summarize the expected quantitative outcomes based on extensive

studies of Berberine and UDCA in HFD-induced obesity and related metabolic disease models.

Table 1: Summary of Berberine (BBR) Effects on HFD-Induced Obese Rodents
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Parameter
Animal
Model

Dosage Duration
Key
Findings

Reference(s
)

Body Weight

HFD-
induced
obese mice

100-300
mg/kg/day

8 weeks

Significantl
y decreased
body
weight gain
compared
to HFD
control.

[5][6]

HFD-induced

obese rats

150

mg/kg/day
6 weeks

Attenuated

body weight

gain without

affecting

caloric intake.

[2]

Serum

Glucose

HFD-induced

obese mice

300

mg/kg/day
8 weeks

Significantly

reduced

fasting

glucose

levels.

[5][6]

Insulin

Sensitivity

HFD-induced

obese mice

100

mg/kg/day
4 weeks

Improved

glucose

tolerance and

insulin

sensitivity

(GTT & ITT).

[7]

Serum Lipids
HFD-induced

obese mice
Not specified Not specified

Reduced

serum

triglyceride

and total

cholesterol

levels.

[8]

Hypercholest

erolemic

patients

Not specified Not specified Reductions in

triglycerides

(22–35%),

[2]
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Parameter
Animal
Model

Dosage Duration
Key
Findings

Reference(s
)

total

cholesterol

(16–29%),

and LDL-C

(20–25%).

| Adipose Tissue | HFD-induced obese mice | Not specified | Not specified | Reduced

epididymal adipose mass and adipocyte size. |[9] |

Table 2: Summary of Ursodeoxycholic Acid (UDCA) Effects on Obese Rodent Models |

Parameter | Animal Model | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--

- | :--- | | Adipose Tissue | Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Significantly

decreased lipid droplets and enhanced white adipose tissue browning. |[4] | | Hepatic Lipids |

Leptin-deficiency (ob/ob) mice | 50 mg/kg | 14 days | Reduced free fatty acids (FFA) and

triglycerides (TG) in the liver. |[4] | | Glucose Metabolism | Leptin-deficiency (ob/ob) mice | 50

mg/kg | 14 days | Reduced hepatic gluconeogenic enzymes (PEPCK, G6Pase). |[4] | |

Signaling | HFD-fed mice | Not specified | Not specified | Suppressed LXRα-mediated hepatic

lipogenesis. |[10] |

Experimental Workflow and Protocols
This section outlines a typical experimental workflow and detailed protocols for evaluating B-

UDCA in an HFD-induced obesity mouse model.
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Phase 1: Model Induction

Phase 2: Therapeutic Intervention

Phase 3: Endpoint Analysis

Acclimatization
(1 week)

Dietary Intervention
(HFD vs. Normal Chow)

(12-16 weeks)

C57BL/6J Mice

Randomization into Groups:
1. NC + Vehicle

2. HFD + Vehicle
3. HFD + B-UDCA (Low Dose)
4. HFD + B-UDCA (High Dose)

Daily Oral Gavage
(4-8 weeks)

Weekly Monitoring:
- Body Weight
- Food Intake

Metabolic Phenotyping:
- GTT (Glucose Tolerance Test)

- ITT (Insulin Tolerance Test)

Euthanasia & Sample Collection

Serum Analysis:
Lipids, Glucose, Insulin, ALT/AST

Histology:
H&E, Oil Red O

(Liver, Adipose Tissue)

Molecular Analysis:
qPCR, Western Blot

(Liver, Adipose, Muscle)

Click to download full resolution via product page

Caption: Experimental workflow for evaluating B-UDCA in HFD-induced obese mice.

Protocol 2.1: HFD-Induced Obesity Animal Model
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Animals: Use male C57BL/6J mice, 6-7 weeks old.[6]

Acclimatization: Allow mice to acclimate for one week under standard conditions (22 ± 2°C,

12h light/dark cycle) with free access to water and a standard chow diet.

Induction:

Control Group: Feed mice a normal chow diet (NC, ~10% kcal from fat).

Obesity Group: Feed mice a high-fat diet (HFD, ~60% kcal from fat) for 12-16 weeks to

induce a stable obese phenotype.[6]

Grouping: After the induction period, randomize HFD-fed mice based on body weight into

treatment groups (n=8-10 per group).

Group 1: NC + Vehicle (e.g., PBS or 0.5% CMC-Na)

Group 2: HFD + Vehicle

Group 3: HFD + B-UDCA (e.g., 150 mg/kg/day)

Group 4: HFD + B-UDCA (e.g., 300 mg/kg/day)

Administration: Administer B-UDCA or vehicle daily via oral gavage for 4-8 weeks.[5][6]

Monitoring: Record body weight and food intake weekly throughout the study.

Protocol 2.2: Metabolic Phenotyping
Glucose Tolerance Test (GTT):

Perform during the final week of treatment.

Fast mice overnight (approx. 12-16 hours).

Record baseline blood glucose from the tail vein (t=0).

Administer an intraperitoneal (i.p.) injection of D-glucose (2 g/kg body weight).[7]
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Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Insulin Tolerance Test (ITT):

Allow at least 72 hours for recovery after GTT.

Fast mice for 4-6 hours.

Record baseline blood glucose (t=0).

Administer an i.p. injection of human insulin (0.75-1 U/kg body weight).[7]

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Protocol 2.3: Sample Collection and Analysis
Euthanasia: At the end of the treatment period, fast mice overnight and euthanize them.

Blood Collection: Collect blood via cardiac puncture. Centrifuge to separate serum and store

at -80°C.

Tissue Collection: Perfuse the liver with PBS. Excise, weigh, and section the liver and

epididymal white adipose tissue (eWAT).

Fix portions in 10% neutral buffered formalin for histology.

Snap-freeze remaining portions in liquid nitrogen and store at -80°C for molecular

analysis.

Serum Analysis: Use commercial ELISA or colorimetric kits to measure serum levels of

triglycerides, total cholesterol, glucose, insulin, ALT, and AST.

Histology: Embed formalin-fixed tissues in paraffin, section, and perform Hematoxylin and

Eosin (H&E) staining to assess adipocyte size and hepatic steatosis. Use Oil Red O staining

on frozen liver sections to visualize lipid droplets.

Molecular Analysis (qPCR/Western Blot):

Extract total RNA or protein from frozen liver, eWAT, or muscle tissue.
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For qPCR, reverse transcribe RNA to cDNA and analyze the expression of genes involved

in lipogenesis (e.g., SREBP-1c, FAS), fatty acid oxidation (e.g., CPT1, PPARα), and

inflammation (e.g., TNFα, IL-6).

For Western Blot, analyze protein levels and phosphorylation status of key signaling

molecules (e.g., p-AMPK/AMPK, p-AKT/AKT).

Key Signaling Pathways
B-UDCA's therapeutic effects are mediated by the combined actions of BBR and UDCA on

several critical metabolic signaling pathways.

Berberine (BBR) Signaling
BBR primarily acts as an activator of AMPK, a central regulator of cellular energy homeostasis.

Its action mitigates obesity through multiple downstream effects.

Key Cellular Effects

Metabolic Outcomes

Berberine (BBR)

AMPK Activation PPARγ Suppression Gut Microbiota
Modulation

↑ Lipolysis &
β-Oxidation ↓ Adipogenesis ↓ Metabolic Endotoxemia

↓ Body Weight & Adiposity

Click to download full resolution via product page

Caption: Key anti-obesity signaling pathways modulated by Berberine (BBR).
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Ursodeoxycholic Acid (UDCA) Signaling
UDCA influences metabolism by acting as a signaling molecule that interacts with nuclear

receptors like FXR and membrane receptors like TGR5, regulating lipid homeostasis and

inflammation.

Receptor Interactions

Metabolic Outcomes

Ursodeoxycholic Acid
(UDCA)

FXR Antagonism
(in some contexts) AKT/mTOR Pathway Mitochondrial Function

↓ Inflammation
(NF-κB, STAT3)

↓ SREBP-1c Mediated
Lipogenesis

↑ Energy Expenditure
(Adipose Browning)

Improved Glucose &
Lipid Metabolism

Click to download full resolution via product page

Caption: Metabolic signaling pathways influenced by Ursodeoxycholic Acid (UDCA).

Proposed Integrated B-UDCA Signaling Pathway
B-UDCA is hypothesized to engage the pathways of both its components, leading to a

synergistic effect on metabolic health in the context of diet-induced obesity.
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BBR Actions UDCA Actions

Synergistic Outcomes

Berberine Ursodeoxycholate
(B-UDCA)

Berberine

dissociates

UDCA

dissociates

↑ AMPK ↓ PPARγ Modulates FXR/TGR5 ↑ AKT Signaling

↑ Adipose Browning↑ Fatty Acid Oxidation↑ Glucose Uptake ↓ Lipogenesis ↓ Inflammation ↑ Insulin Sensitivity

Amelioration of
HFD-Induced Obesity

& Comorbidities

Click to download full resolution via product page

Caption: Proposed synergistic signaling pathways of B-UDCA in metabolic regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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